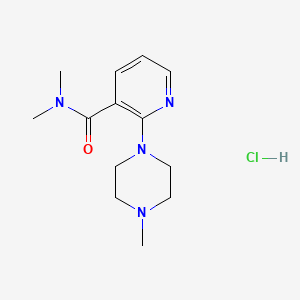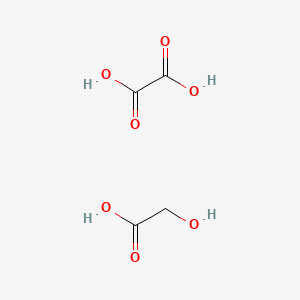
2-Hydroxyacetic acid;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is highly soluble in water and is widely used in various skin-care products due to its ability to penetrate the skin and exfoliate dead skin cells . Oxalic acid, on the other hand, is a colorless crystalline solid that is soluble in water and has a strong acidic nature. It is commonly found in plants and is used in various industrial applications, including cleaning and bleaching .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyacetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification . Another method involves the catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde) .
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . It can also be produced by the oxidation of ethylene glycol using nitric acid .
Industrial Production Methods: In industrial settings, 2-Hydroxyacetic acid is often produced by the reaction of chloroacetic acid with sodium hydroxide, followed by purification through crystallization . Oxalic acid is typically produced by the oxidation of carbohydrates or glucose using nitric acid in large-scale chemical plants .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form glyoxylic acid and further to oxalic acid . It can also undergo esterification reactions to form glycolate esters .
Oxalic acid can undergo reduction reactions to form glycolic acid or carbon dioxide and water . It can also react with bases to form oxalates, which are commonly used in various industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Hydroxyacetic acid include oxidizing agents like nitric acid and reducing agents like sodium borohydride . Esterification reactions often involve alcohols and acid catalysts .
For oxalic acid, common reagents include oxidizing agents like nitric acid and reducing agents like zinc or iron . Reactions with bases typically involve sodium hydroxide or potassium hydroxide .
Major Products Formed: The major products formed from the oxidation of 2-Hydroxyacetic acid include glyoxylic acid and oxalic acid . Esterification reactions produce glycolate esters .
The reduction of oxalic acid produces glycolic acid, while reactions with bases form oxalates .
Aplicaciones Científicas De Investigación
2-Hydroxyacetic acid is widely used in scientific research due to its exfoliating properties. It is commonly used in dermatology for the treatment of acne and hyperpigmentation . It is also used in the textile industry as a dyeing and tanning agent . In addition, it is employed in the production of emulsion polymers, solvents, and additives for inks and paints .
Oxalic acid is used in various scientific research applications, including the study of plant metabolism and the development of cleaning agents . It is also used in the synthesis of pharmaceuticals and as a reagent in chemical analysis .
Mecanismo De Acción
2-Hydroxyacetic acid exerts its effects by penetrating the skin and breaking down the bonds between dead skin cells, allowing them to be exfoliated . It targets the stratum corneum, the outermost layer of the skin, and promotes cell turnover .
Oxalic acid acts as a strong acid and can chelate metal ions, making it effective in cleaning and bleaching applications . It can also inhibit certain enzymes involved in plant metabolism .
Comparación Con Compuestos Similares
2-Hydroxyacetic acid is similar to other alpha-hydroxy acids, such as lactic acid and citric acid . it is unique in its small molecular size, which allows it to penetrate the skin more effectively . Lactic acid, for example, has a larger molecular size and is less effective at penetrating the skin .
Oxalic acid is similar to other dicarboxylic acids, such as malonic acid and succinic acid . it is unique in its strong acidic nature and ability to chelate metal ions . Malonic acid and succinic acid are weaker acids and do not have the same chelating properties .
Propiedades
Número CAS |
9028-71-1 |
|---|---|
Fórmula molecular |
C4H6O7 |
Peso molecular |
166.09 g/mol |
Nombre IUPAC |
2-hydroxyacetic acid;oxalic acid |
InChI |
InChI=1S/C2H2O4.C2H4O3/c3-1(4)2(5)6;3-1-2(4)5/h(H,3,4)(H,5,6);3H,1H2,(H,4,5) |
Clave InChI |
PEPZJNACDBHXCI-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


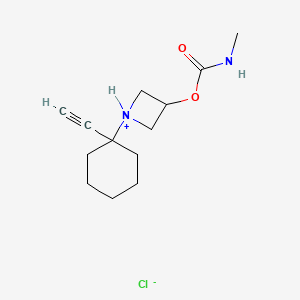
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
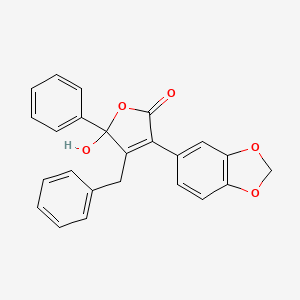
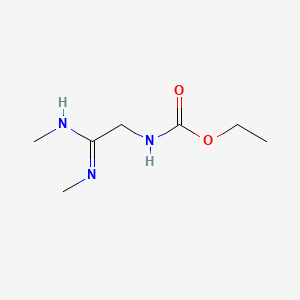
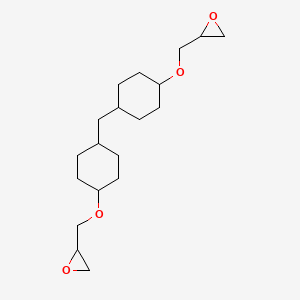
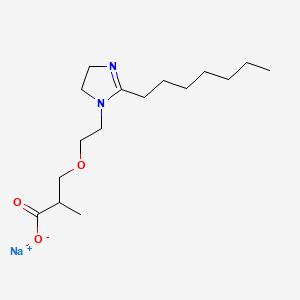

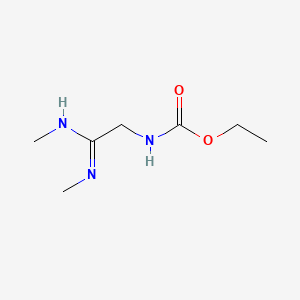
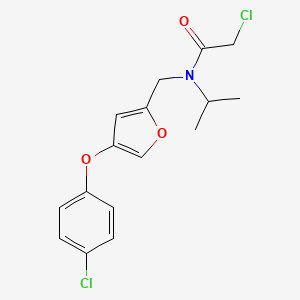
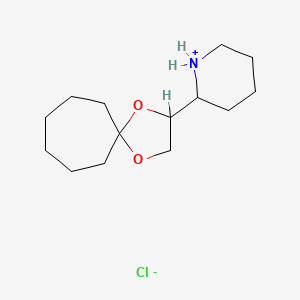

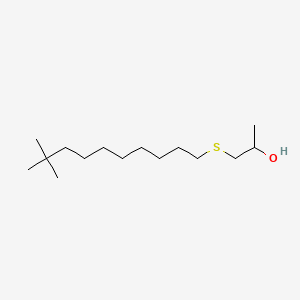
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
